molecular formula C18H19N5S2 B2586745 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole CAS No. 1105198-77-3

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

Cat. No.: B2586745
CAS No.: 1105198-77-3
M. Wt: 369.51
InChI Key: NLOZLLNDMLRGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a structure recognized for its significant and diverse biological potential in medicinal chemistry research . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows derivatives to interact with critical biological targets, such as enzymes and receptors, often leading to the disruption of cellular processes in abnormal cells . This compound features a 4-phenylpiperazinyl group at the 2-position, a moiety frequently employed to enhance binding to neuronal receptors and modulate the central nervous system (CNS) . Furthermore, the (pyridin-3-ylmethyl)thio side chain at the 5-position can contribute to hydrogen bonding and influence the molecule's electron distribution, which is a common strategy to fine-tune pharmacokinetic properties and biological activity . The strong aromaticity of the 1,3,4-thiadiazole ring and the presence of the =N-C-S- moiety are associated with low toxicity and high in vivo stability, making this compound a valuable scaffold for investigation . Researchers may find this compound particularly useful for probing oncological and neurological pathways. 1,3,4-Thiadiazole derivatives have demonstrated promising antitumor properties by inhibiting key enzymes such as carbonic anhydrase (CA IX), which is overexpressed in hypoxic tumors, and by disrupting tubulin polymerization, a vital mechanism for cell division . Additionally, structural analogs containing similar pharmacophoric elements—an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain—have shown potent activity in models of epilepsy, likely through interaction with the GABAergic system or voltage-gated ion channels in the brain . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S2/c1-2-6-16(7-3-1)22-9-11-23(12-10-22)17-20-21-18(25-17)24-14-15-5-4-8-19-13-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZLLNDMLRGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyridine moiety and the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Substituents and Reported Activities of Thiadiazole/Oxadiazole Analogs
Compound Structure Core Substituents (Position 2/5) Biological Activity Inhibition Rate/IC50 (if available) Reference
Target Compound Thiadiazole 4-Phenylpiperazine (C2); Pyridin-3-ylmethyl thio (C5) Potential antitumor/antimicrobial N/A
2-((2-Methylbenzyl)thio)-5-(4-(6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl-1,3,4-thiadiazole Thiadiazole 2-Methylbenzyl thio (C2); Trifluoromethylpyrimidinyl (C5) Antifungal (B. cinerea, B. dothidea) 82–95% inhibition at 50 µg/mL
5-(5-Nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives Thiadiazole Aryl/heteroaryl thio (C2); Nitrothiophene (C5) Antileishmanial (Leishmania spp.) IC50: 12–45 µM
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Oxadiazole 4-Bromobenzyl thio (C2); Trifluoromethylpyrazole (C5) Not specified (structural analog) N/A
2-{[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-5-(benzylthio)-1,3,4-oxadiazole Oxadiazole Benzimidazolyl ethyl (C2); Benzyl thio (C5) Antibacterial (S. aureus) MD simulation stability

Key Observations :

  • Antifungal Activity : The trifluoromethylpyrimidine-substituted thiadiazole () shows high inhibition rates (82–95%) against Botrytis cinerea and Phomopsis sp., suggesting electron-withdrawing groups (e.g., CF₃) enhance antifungal potency . The target compound’s pyridinylmethyl thio group may offer similar electronic effects but requires empirical validation.
  • Antiparasitic Activity : Nitrothiophene-thiadiazole hybrids () exhibit antileishmanial activity (IC50: 12–45 µM), indicating nitro groups enhance antiparasitic effects . The target compound lacks a nitro group but incorporates a pyridine ring, which may modulate solubility or target specificity.
  • Structural Flexibility: Oxadiazole analogs () demonstrate that bromo, chloro, or benzyl substituents influence melting points (77–114°C) and synthesis yields (27–83%) .

Key Observations :

  • The target compound’s synthesis likely involves coupling 4-phenylpiperazine and pyridin-3-ylmethyl thiol to the thiadiazole core, a process analogous to triazole-thiadiazole hybrids in (yields: ~70–80%) .
  • Electron-deficient substituents (e.g., CF₃, NO₂) often require specialized reagents or conditions, as seen in and .

Computational and Mechanistic Insights

  • Molecular Dynamics (MD) Studies : Benzimidazole-oxadiazole hybrids () showed stable binding to S. aureus targets over 200 ns MD simulations, suggesting arylthio groups enhance target engagement . The target compound’s pyridinylmethyl thio group may similarly stabilize interactions with microbial or tumor targets.
  • Neurotoxicity Profiles: Thiadiazole-benzothiazole hybrids () demonstrated low neurotoxicity in rotarod assays, highlighting the safety of arylthio substituents .

Q & A

Q. What established synthetic routes are used to prepare this compound and its derivatives?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of a thiol intermediate (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) via classical cyclization of thiosemicarbazides .
  • Step 2 : Alkylation or acylation using reagents like sodium monochloroacetate in aqueous or ethanolic media under reflux, followed by acidification to yield target acids or salts .
  • Step 3 : Purification via recrystallization (ethanol or acetic acid) and validation using TLC .

Q. How is structural integrity confirmed for this compound?

A combination of analytical methods is employed:

  • Spectral Analysis : ¹H/¹³C NMR (chemical shifts for aromatic protons: δ 7.2–8.5 ppm), IR (C=S stretch: ~1,100 cm⁻¹), and HRMS (e.g., [M+H]+ calculated for C₁₈H₂₀N₆S₂: 397.12, observed: 397.15) .
  • Chromatography : HPLC or GC-MS to verify purity (>95%) .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (e.g., C: 54.3% calc., 54.1% exp.) .

Q. What preliminary biological activities have been reported?

  • Anticancer Activity : IC₅₀ values against PC-3 prostate cancer cells (e.g., 39.6 µM for a related thiadiazole-triazole hybrid) .
  • Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus (zone of inhibition: 12–18 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while aqueous media reduce side reactions .
  • Catalyst Screening : Use of piperidine or triethylamine accelerates cyclization (yield increase from 50% to 76%) .
  • Temperature Control : Reflux at 80–100°C for 4–6 hours minimizes decomposition .

Q. What computational strategies predict biological activity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity (e.g., docking score: −9.2 kcal/mol for human carbonic anhydrase IX) .
  • Pharmacophore Modeling : Identifies critical moieties (e.g., pyridinylmethyl-thio group enhances hydrophobic interactions) .

Q. How are contradictory spectral data resolved during structural elucidation?

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., δ 2.5 ppm for CH₂-S in thiadiazole vs. δ 3.1 ppm in oxadiazole derivatives) .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., thione-thiol equilibrium) .

Q. What in vitro models are suitable for anticancer evaluation?

  • Cell Lines : PC-3 (prostate), MGC803 (gastric), and HepG2 (liver) cancer cells .
  • Assay Protocol : MTT assay with 48-hour exposure, IC₅₀ calculated using GraphPad Prism .

Q. How does substitution influence bioactivity?

Substituent Activity Trend Example Data
Pyridinylmethyl-thioEnhanced anticancer activityIC₅₀: 39.6 µM (PC-3)
AdamantanylImproved metabolic stabilityt₁/₂: 4.2 hours (vs. 1.8 control)
FluorophenylIncreased antimicrobial potencyMIC: 8 µg/mL (vs. 16 µg control)

Methodological Notes

  • Data Contradictions : Discrepancies in melting points (e.g., 113°C vs. 117°C for similar derivatives) may arise from polymorphic forms; DSC analysis is recommended .
  • Synthetic Pitfalls : Thiol oxidation during storage can reduce yields; use argon atmosphere and antioxidants (e.g., BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.